molecular formula C19H22BrNO5S B11370390 N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide

Cat. No.: B11370390
M. Wt: 456.4 g/mol
InChI Key: AOERPCILEIHHNF-UHFFFAOYSA-N
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Description

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide typically involves multiple steps, starting with the preparation of the bromofuran and tetrahydrothiophene intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the furan ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the furan ring.

Scientific Research Applications

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in critical biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide is unique due to its combination of a bromofuran ring, a dioxidotetrahydrothiophene moiety, and a propoxybenzamide group. This combination of functional groups provides the compound with distinct chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C19H22BrNO5S

Molecular Weight

456.4 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-propoxybenzamide

InChI

InChI=1S/C19H22BrNO5S/c1-2-9-25-16-5-3-4-14(11-16)19(22)21(12-17-6-7-18(20)26-17)15-8-10-27(23,24)13-15/h3-7,11,15H,2,8-10,12-13H2,1H3

InChI Key

AOERPCILEIHHNF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

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